Disilver sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

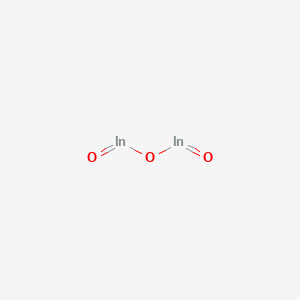

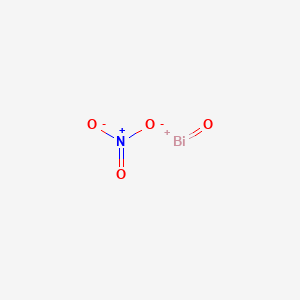

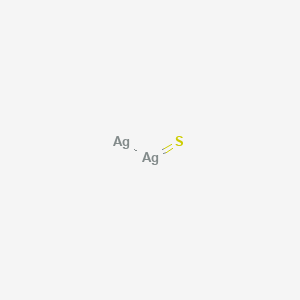

Disilver sulfide is a useful research compound. Its molecular formula is Ag2S and its molecular weight is 247.80 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nanosilver Toxicity Reduction in Wastewater Treatment : Choi et al. (2009) found that sulfide effectively reduces nanosilver toxicity to nitrifying bacteria in wastewater treatment. They observed that adding a small amount of sulfide, which complexes with silver nanoparticles (AgNPs), reduced the toxicity to nitrifying organisms by up to 80% (Choi et al., 2009).

Mechanisms of Nanosilver Oxysulfidation : Liu et al. (2011) demonstrated that silver nanoparticles react with dissolved sulfide species under controlled laboratory conditions to produce silver sulfide nanostructures. This reaction is essential for understanding the environmental transformation of nanosilver (Liu et al., 2011).

Physicochemical Behavior of Nanosilver in Aquatic Environments : Zhang et al. (2016) reviewed the behavior of nanosilver in aquatic environments, including its transformation into silver sulfide under anaerobic conditions. This transformation is crucial for assessing nanosilver's bioavailability and impact on the environment (Zhang et al., 2016).

Metal Sulfides in Renewable Energy Applications : Chandrasekaran et al. (2019) discussed the potential of metal sulfides, including silver sulfide, in renewable energy applications such as electrocatalytic hydrogen generation and water splitting. They emphasized the importance of developing scalable methods for preparing high-quality metal sulfides (Chandrasekaran et al., 2019).

Thermoelectric Properties of Binary Sulfides : Ge et al. (2016) explored the potential of binary metal sulfides, such as silver sulfide, in thermoelectric materials. They highlighted strategies to enhance the thermoelectric figure of merit of these materials (Ge et al., 2016).

Propiedades

IUPAC Name |

silver;sulfanylidenesilver |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.S |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWNMDUAUUAHSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Ag].[Ag] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21548-73-2 |

Source

|

| Record name | Silver sulfide (Ag2S) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21548-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.